

Application Notes and Protocols: Encapsulation of Amphotericin B with NT1-014B

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Compound of Interest

Compound Name: NT1-014B

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Introduction

Amphotericin B (AmB) is a potent, broad-spectrum antifungal agent, often considered the gold standard for treating severe systemic fungal infections.[1] However, its clinical application is hampered by poor water solubility and significant nephrotoxicity.[2][3][4] To overcome these limitations, various drug delivery systems have been explored, with lipid-based nanoparticles (LNPs) showing considerable promise in improving the therapeutic index of AmB.[5][6] This document provides a detailed protocol for the encapsulation of Amphotericin B using **NT1-014B**, a neurotransmitter-derived lipidoid, to form lipid nanoparticles (AmB-**NT1-014B** LNPs).

NT1-014B is a tryptamine-containing ionizable cationic lipidoid that has been utilized in the formation of lipid nanoparticles.[7] The encapsulation of AmB within **NT1-014B**-based LNPs aims to enhance its solubility, modulate its pharmacokinetic profile, and potentially reduce its associated toxicities.[1]

Materials and Reagents

Material/Reagent	Supplier	Catalog No.
Amphotericin B	Sigma-Aldrich	A2942
NT1-014B	Cayman Chemical	CAS 2739805-64-0
Dimethyl sulfoxide (DMSO)	Sigma-Aldrich	D8418
Sodium Acetate Buffer (pH 5.0)	Thermo Fisher Scientific	Custom
Dialysis Tubing (MWCO 3.5 kDa)	Thermo Fisher Scientific	66333
Deionized (DI) Water	In-house	N/A
Ethanol, 200 Proof	Decon Labs	2716

Experimental Protocol: Encapsulation of Amphotericin B in NT1-014B Lipid Nanoparticles

This protocol is adapted from the method described by Ma et al. (2020) for the encapsulation of hydrophobic drugs in NT-lipidoids.[\[1\]](#)

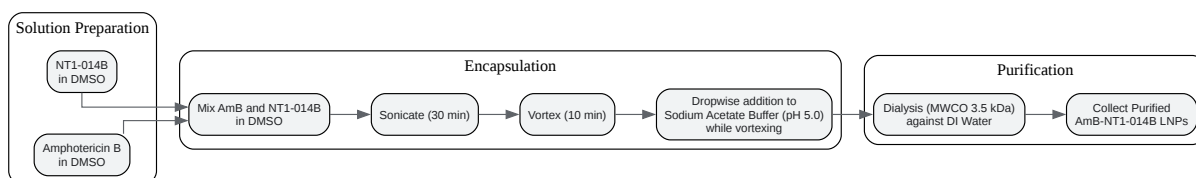
1. Preparation of Stock Solutions:

- Amphotericin B Stock Solution: Prepare a 10 mg/mL stock solution of Amphotericin B in DMSO.
- NT1-014B** Stock Solution: Prepare a 10 mg/mL stock solution of **NT1-014B** in DMSO.

2. Encapsulation Procedure:

- In a sterile microcentrifuge tube, combine 100 μ L of the Amphotericin B stock solution (1 mg) and 100 μ L of the **NT1-014B** stock solution (1 mg).
- Add an additional 100 μ L of DMSO to achieve a total volume of 300 μ L.
- Sonicate the mixture for 30 minutes in a bath sonicator to ensure complete dissolution and mixing.

- Vortex the solution for 10 minutes.
- In a separate sterile glass vial, add 600 μ L of sodium acetate buffer (pH 5.0).
- While vortexing the sodium acetate buffer at a moderate speed, add the AmB/**NT1-014B**/DMSO solution dropwise.
- Continue vortexing for an additional 5 minutes to ensure the formation of a homogenous nanoparticle suspension.
- Transfer the resulting suspension to a dialysis cassette (MWCO 3.5 kDa).
- Dialyze the suspension against deionized water overnight at 4°C to remove the DMSO and any unencapsulated Amphotericin B. Change the dialysis buffer at least three times.
- After dialysis, collect the purified AmB-**NT1-014B** LNP suspension and store it at 4°C for further characterization.



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Figure 1: Experimental workflow for the encapsulation of Amphotericin B with **NT1-014B**.

Characterization of AmB-NT1-014B Lipid Nanoparticles

Following the encapsulation process, it is crucial to characterize the resulting LNPs to ensure quality and consistency.

1. Particle Size and Polydispersity Index (PDI) Analysis:

- Method: Dynamic Light Scattering (DLS).
- Procedure: Dilute a small aliquot of the AmB-**NT1-014B** LNP suspension in deionized water. Analyze the sample using a DLS instrument to determine the average particle size (Z-average) and PDI. The PDI value indicates the uniformity of the particle size distribution.

2. Zeta Potential Measurement:

- Method: Laser Doppler Velocimetry.
- Procedure: Dilute the LNP suspension in deionized water and measure the zeta potential. This value indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension.

3. Encapsulation Efficiency and Drug Loading:

- Method: High-Performance Liquid Chromatography (HPLC).
- Procedure:
 - To determine the total amount of AmB, disrupt a known volume of the LNP suspension using a suitable solvent (e.g., methanol).
 - To determine the amount of free (unencapsulated) AmB, centrifuge the LNP suspension using a centrifugal filter device (e.g., Amicon Ultra) to separate the nanoparticles from the aqueous phase.
 - Analyze the total AmB and free AmB samples by HPLC with a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile and water with trifluoroacetic acid).
 - Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

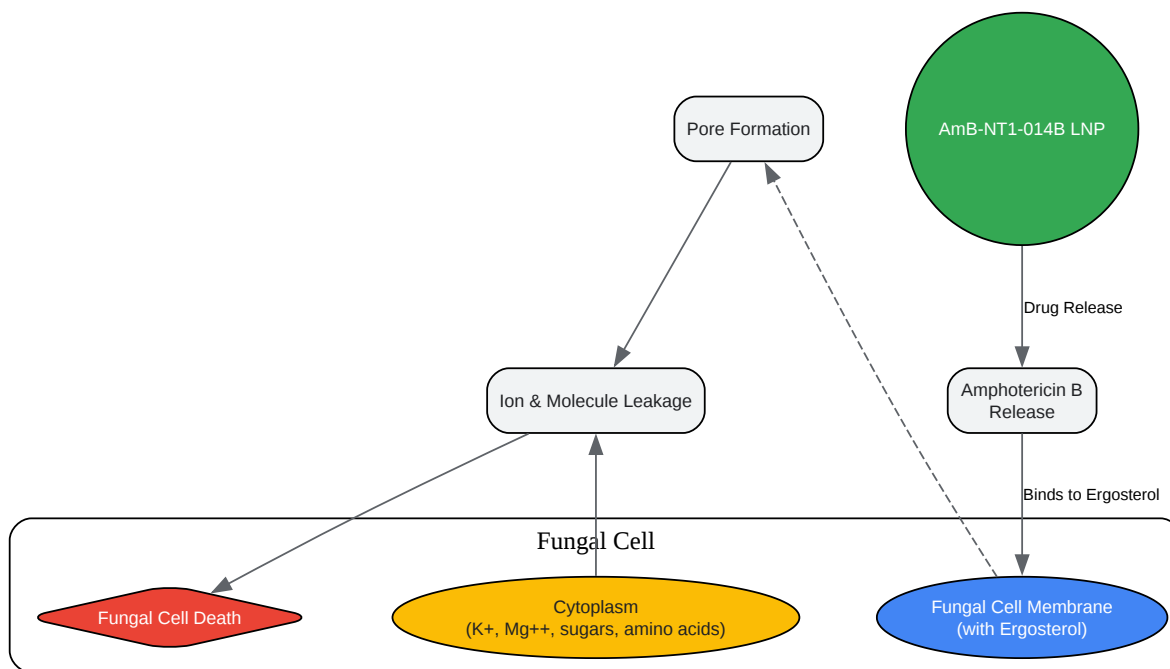
$$EE\% = [(Total\ AmB - Free\ AmB) / Total\ AmB] \times 100$$

$$DL\% = [(Total\ AmB - Free\ AmB) / Total\ weight\ of\ LNPs] \times 100$$

Parameter	Typical Value	Method
Particle Size (Z-average)	100 - 300 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.3	Dynamic Light Scattering (DLS)
Zeta Potential	+10 to +40 mV	Laser Doppler Velocimetry
Encapsulation Efficiency (EE%)	> 80%	High-Performance Liquid Chromatography (HPLC)
Drug Loading (DL%)	5 - 15%	High-Performance Liquid Chromatography (HPLC)

Mechanism of Action of Amphotericin B

Amphotericin B exerts its antifungal effect by targeting ergosterol, a key component of the fungal cell membrane.[\[8\]](#)[\[9\]](#) This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.[\[4\]](#)[\[8\]](#)



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Figure 2: Signaling pathway of Amphotericin B's mechanism of action on a fungal cell.

Conclusion

The protocol described provides a reproducible method for the encapsulation of Amphotericin B in **NT1-014B** lipid nanoparticles. The resulting AmB-**NT1-014B** LNPs have the potential to improve the therapeutic profile of Amphotericin B by enhancing its solubility and providing a platform for controlled drug delivery. Further in vitro and in vivo studies are recommended to fully evaluate the efficacy and safety of this formulation.

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